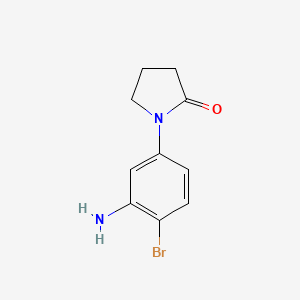

1-(3-Amino-4-bromophenyl)pyrrolidin-2-one

Description

1-(3-Amino-4-bromophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (a cyclic ketone) scaffold substituted with a 3-amino-4-bromophenyl group. This structure combines the electron-withdrawing bromine atom and the electron-donating amino group on the aromatic ring, creating a unique electronic profile. The compound’s dual functionality makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological or oncological pathways.

Properties

Molecular Formula |

C10H11BrN2O |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

1-(3-amino-4-bromophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H11BrN2O/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 |

InChI Key |

YAOQPFOEHLBSHY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Amino-4-bromophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve the use of specific oxidants and additives to achieve high yields and selectivity .

Chemical Reactions Analysis

1-(3-Amino-4-bromophenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophilic or nucleophilic substituents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Amino-4-bromophenyl)pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Bromine at the 4-position (target compound) vs. 2-position () alters steric and electronic effects. The 4-Br group may enhance steric hindrance in binding interactions compared to 2-Br analogs .

- Amino Group Placement: The 3-amino group in the target compound vs. 2-amino () or 4-amino () positions affects hydrogen-bonding capacity and aromatic ring electron density .

Physicochemical Properties

- Solubility: The amino group in the target compound improves water solubility compared to non-polar analogs like 1-(2-bromophenyl)pyrrolidin-2-one (). However, bromine’s hydrophobicity may offset this, resulting in moderate solubility .

- Melting Point : Brominated analogs (e.g., 1-(2-bromophenyl)pyrrolidin-2-one) exhibit higher melting points (~300°C) due to stronger intermolecular forces, suggesting the target compound may follow this trend .

Biological Activity

1-(3-Amino-4-bromophenyl)pyrrolidin-2-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a pyrrolidinone ring substituted with an amino group and a bromophenyl moiety. Its molecular formula is C_{11}H_{12}BrN_{2}O, and it has a molecular weight of 255.11 g/mol. The unique structural characteristics contribute to its interaction with various biological targets, influencing critical cellular pathways.

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory activities. Its mechanisms include:

- Antimicrobial Activity : The compound has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent .

- Anticancer Properties : Studies have demonstrated that this compound can modulate pathways involved in cell growth and apoptosis, leading to reduced viability in cancer cell lines such as A549 (lung adenocarcinoma) .

- Anti-inflammatory Effects : Interaction with inflammatory pathways suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Anticancer Activity : In vitro studies revealed that compounds structurally related to this compound exhibited varying degrees of cytotoxicity against A549 cells. Notably, modifications to the amino group and bromine substitution significantly influenced activity levels .

Compound Viability (%) Notes This compound 61 Reduced cell viability compared to control 1-(4-Bromophenyl)pyrrolidin-2-one 64 Similar structure but different activity 1-(4-Chlorophenyl)pyrrolidin-2-one 66 Enhanced activity due to chlorine substitution - Antimicrobial Efficacy : The compound demonstrated notable antimicrobial properties, particularly against resistant strains, suggesting its utility in treating infections caused by resistant pathogens .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)pyrrolidin-2-one | Lacks amino group | Reduced reactivity |

| 1-(3-Aminophenyl)pyrrolidin-2-one | No bromine substitution | Different activity profile |

| 1-(4-Chlorophenyl)pyrrolidin-2-one | Chlorine instead of bromine | Varies in electronic properties |

The presence of both an amino group and a bromine substituent in this compound enhances its reactivity and interaction potential compared to these structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.